REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:12])=[C:7](CC#N)[CH:8]=1.[OH-:15].[Na+].[CH2:17]([OH:19])[CH3:18]>O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:12])=[C:7]([CH2:18][C:17]([OH:15])=[O:19])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=C(C1)CC#N)I)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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is added
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
|
Type
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TEMPERATURE
|
Details
|
to reflux temperature for 12 hours
|
Duration
|
12 h
|
Type
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CUSTOM
|
Details
|
Most of the ethanol is removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The solid which forms is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (250 mL)
|
Type
|
CUSTOM
|
Details
|
Air drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=C(C1)CC(=O)O)I)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |